3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile
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Overview
Description
3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group and a 1-amino-3,3-dimethylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile typically involves the reaction of 3,3-dimethylbutylamine with a suitable benzene derivative containing a nitrile group. One common method involves the nucleophilic substitution reaction where the amine group of 3,3-dimethylbutylamine attacks the nitrile carbon of the benzene derivative, forming the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in electrophilic reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethylbutyl)benzene: Similar structure but lacks the nitrile group.
N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine: Contains a similar amino group but different overall structure
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-(1-amino-3,3-dimethylbutyl)benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)8-12(15)11-6-4-5-10(7-11)9-14/h4-7,12H,8,15H2,1-3H3 |
InChI Key |
JRJAGGSDEIGGAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C1=CC=CC(=C1)C#N)N |
Origin of Product |
United States |
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